5-Methyl-2'-O,4'-C-methylenecytidine is a cytidine nucleoside analog that has garnered attention for its potential applications in cancer therapy and epigenetic research. This compound is characterized by its ability to inhibit DNA methyltransferases, enzymes crucial for the methylation of DNA, which plays a significant role in gene expression regulation and cellular metabolism. The compound's chemical identity is denoted by the CAS number 847650-87-7, and it is classified under nucleoside analogs due to its structural resemblance to natural nucleosides but with modifications that enhance its biological activity .
The synthesis of 5-Methyl-2'-O,4'-C-methylenecytidine typically involves several steps, employing standard organic synthesis techniques. One established synthetic route includes:
These procedures allow for the production of high-purity 5-Methyl-2'-O,4'-C-methylenecytidine suitable for research applications .
The molecular formula of 5-Methyl-2'-O,4'-C-methylenecytidine is C11H15N3O5, with a molecular weight of 269.25 g/mol. Its structure features modifications at the 2' and 4' positions of the ribose sugar, resulting in a unique bicyclic configuration that enhances its stability and biological activity compared to unmodified nucleosides.
This structural information is critical for understanding the compound's interactions in biological systems and its potential as a therapeutic agent .
5-Methyl-2'-O,4'-C-methylenecytidine can participate in various chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used during synthesis .
The mechanism of action of 5-Methyl-2'-O,4'-C-methylenecytidine primarily involves its role as an inhibitor of DNA methyltransferases. By mimicking natural substrates of these enzymes, it competes for binding sites, thereby reducing the methylation of cytosine residues in DNA. This inhibition can lead to altered gene expression patterns, which may result in anti-tumor effects as well as modulation of metabolic pathways .
The physical properties of 5-Methyl-2'-O,4'-C-methylenecytidine include:
Chemical properties include stability under physiological conditions but susceptibility to hydrolysis under alkaline conditions. The compound's unique bicyclic structure contributes to its enhanced stability compared to other nucleoside analogs .
5-Methyl-2'-O,4'-C-methylenecytidine has several significant applications in scientific research:
5-Methyl-2'-O,4'-C-methylenecytidine exemplifies the locked nucleic acid (LNA) structural motif, characterized by a methylenoxy bridge connecting the 2'-oxygen and 4'-carbon atoms of the ribose ring. This bridge enforces a rigid C3'-endo sugar conformation, structurally preorganizing the nucleotide for enhanced hybridization with complementary RNA strands [5]. The stereoselective construction of this bicyclic scaffold presents significant synthetic challenges, primarily due to the need for precise control of stereochemistry at the bridge formation site and the ribose anomeric center.
Traditional convergent synthetic routes employ 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose as a key intermediate derived from D-glucose. This diol undergoes regioselective protection to generate the bicyclic skeleton. Initial approaches required low-temperature permethylation (−78°C) to achieve moderate diastereoselectivity (d.r. ~3:1) in mesylation reactions. However, a breakthrough biocatalytic strategy using Candida antarctica lipase-B (Novozyme®-435) with vinyl acetate in diisopropyl ether enables quantitative 5'-O-monoacetylation at 45°C with perfect regioselectivity (Figure 1A). This enzymatic step eliminates the need for cryogenic conditions and chromatographic separation, streamlining the synthesis [5].
Subsequent tosylation of the hydroxymethyl group (C4'-CH2OH) and Vorbrüggen glycosylation with silylated 5-methylcytosine affords protected nucleosides. Final intramolecular cyclization under alkaline conditions (K₂CO₃/MeOH) forms the critical 2'-O,4'-C-methylene bridge, yielding the LNA scaffold with >95% stereochemical purity. Comparative analysis confirms the enzymatic route improves overall yield to 75-80% versus 40-45% for linear approaches, primarily by avoiding problematic low-yielding steps like direct C4'-functionalization of preformed nucleosides (Table 1) [5].
Table 1: Comparative Analysis of Synthetic Routes to 5-Methyl-2'-O,4'-C-Methylenecytidine
Synthetic Approach | Key Steps | Overall Yield (%) | Stereoselectivity (d.r.) |
---|---|---|---|
Linear (Obika/RNA nucleosides) | C4'-Hydroxymethylation, Regioselective Tosylation | 40-45 | Moderate (3:1) |
Convergent (Koshkin/diol) | Permethylation, Vorbrüggen Coupling | 55-60 | High (>10:1) |
Biocatalytic (Lipase/diol) | Enzymatic Monoacetylation, Cyclization | 75-80 | Excellent (>20:1) |
N4-Benzoyl protection of the cytidine exocyclic amine is essential to prevent side reactions during oligonucleotide synthesis, particularly phosphitylation or chain branching. The N4-benzoyl-5-methyl-2'-O,4'-C-methylenecytidine derivative (CAS RN: 206055-81-4) is synthesized through direct acylation of the heterocyclic base using benzoyl chloride in anhydrous pyridine, achieving yields >85% with minimal O-acylation byproducts [3]. This protection enhances nucleobase stability against hydrolytic deamination and prevents undesired Hoogsteen base-pairing during hybridization.
Strategic functionalization exploits the molecule’s three modifiable sites:
Characterization by ¹H-NMR spectroscopy reveals distinctive chemical shifts confirming structural integrity: the methylene bridge protons appear as coupled doublets at δ 4.85 ppm (H-2') and δ 5.20 ppm (H-4'), while the C5-methyl group resonates as a singlet at δ 1.85 ppm. The N4-benzoyl carbonyl stretch is observable at 1675 cm⁻¹ in FT-IR spectra [3].
Table 2: Spectral Signatures of N4-Benzoyl-5-methyl-2'-O,4'-C-Methylenecytidine
Structural Feature | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | FT-IR (cm⁻¹) |
---|---|---|---|
Methylene Bridge | 4.85 (d, J=9.5 Hz, H-2'), 5.20 (d, J=9.5 Hz, H-4') | 85.5, 90.2 | - |
C5-Methyl Group | 1.85 (s, 3H) | 12.8 | 1375, 1440 |
N4-Benzoyl Carbonyl | - | 166.3 | 1675 (C=O stretch) |
Ribose C1' | 6.15 (d, J=3.5 Hz) | 87.9 | - |
Incorporation of 5-methyl-2'-O,4'-C-methylenecytidine into oligonucleotides employs phosphoramidite chemistry on controlled pore glass (CPG) supports. The 3'-OH is derivatized as a β-cyanoethyl diisopropylphosphoramidite (e.g., 5'-O-DMT-N4-benzoyl-5-methyl-2'-O,4'-C-methylenecytidine 3'-CE phosphoramidite), enabling iterative chain elongation in the 3'→5' direction. Orthogonal protecting group strategies are critical:
Coupling efficiency exceeds 98% per step using 5-ethylthio-1H-tetrazole (0.25 M in acetonitrile) as an activator, with capping (acetic anhydride/N-methylimidazole) preventing deletion sequences. Post-synthesis global deprotection requires a two-step sequence:
The LNA-modified oligonucleotides exhibit enhanced thermal stability (ΔTₘ +2 to +8°C per modification) and nuclease resistance compared to native DNA/RNA counterparts. This stability profile makes them particularly valuable for antisense applications requiring prolonged biological activity [5] [10].
Prodrug derivatization addresses the limited oral bioavailability of 5-methyl-2'-O,4'-C-methylenecytidine, primarily caused by its high hydrophilicity (logP ≈ -1.2) and susceptibility to intestinal nucleoside phosphorylases. Strategic prodrug approaches include:
Molecular docking reveals that N4-acyl derivatives adopt binding poses overlapping with the catalytic site of human ribonucleotide reductase (hRR), with binding affinities (Kᵢ = 8-15 μM) comparable to nucleoside inhibitors like gemcitabine. Crucially, these prodrugs show reduced off-target interactions with deoxycytidine kinase (dCK), minimizing metabolic inactivation—a significant limitation of conventional antimetabolites [8].
Table 3: Prodrug Motifs for 5-Methyl-2'-O,4'-C-Methylenecytidine
Prodrug Type | Structural Motif | Activation Mechanism | Bioavailability Enhancement |
---|---|---|---|
Acyloxymethyl (AOMP) | N4-(CH₂OCOtBu) | Carboxylesterase hydrolysis | 3.5-fold vs. parent |
Alkoxycarbonyloxyalkyl | N4-(CH(CH₃)OC(O)OC₂H₅) | Intestinal phosphatase cleavage | 2.8-fold vs. parent |
Hydrazone Conjugate | N4-(R=aryl)-CH=N-NHCOAr' | pH-sensitive hydrolysis (t₁/₂=3h pH 6.5) | Tumor-selective release |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5